7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is a spirocyclic compound that features a unique structural motif. The spiro[4.4]nonane skeleton is a key structural element in many biologically active molecules and has garnered significant interest in the fields of organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloromethyl cyclopropane derivative with an azaspiro compound can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a corresponding alcohol.
Scientific Research Applications
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane
- 3,9-Diazabicyclo[4.2.1]nonane-containing scaffold
Uniqueness
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20ClN |
---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H20ClN/c13-8-10-3-4-12(7-10)5-6-14(9-12)11-1-2-11/h10-11H,1-9H2 |
InChI Key |
FIJYXNBDWMIIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.